molecular formula C21H16F3N3O3S2 B2947845 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 686770-55-8

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2947845
CAS No.: 686770-55-8
M. Wt: 479.49
InChI Key: DYXLYYDBOHRHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives, characterized by a fused thiophene-pyrimidine core. The molecule features a phenyl group at position 3 of the pyrimidine ring and a sulfanylacetamide side chain substituted with a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₂₁H₁₆F₃N₃O₃S₂, with a molecular weight of 503.49 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S2/c22-21(23,24)30-15-8-6-13(7-9-15)25-17(28)12-32-20-26-16-10-11-31-18(16)19(29)27(20)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLYYDBOHRHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of anti-infective and anticancer agents. Its complex structure combines elements that have shown biological activity in various studies.

  • Molecular Formula: C25H20N4O2S2
  • Molecular Weight: 472.58 g/mol
  • CAS Number: 1427782-89-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Wnt Pathway Inhibition

Research has demonstrated that this compound acts as a potent inhibitor of the Wnt signaling pathway. Specifically, it blocks the phosphorylation of Dishevelled (Dvl2), a crucial effector in this pathway, in HEK293 cells. This inhibition is significant because the Wnt pathway is often dysregulated in cancers and other diseases .

2. Effects on Cellular Morphogenesis

In cultured embryonic kidney cells, the compound has been shown to inhibit Wnt-mediated branching morphogenesis. This suggests its potential application in developmental biology and cancer therapeutics where Wnt signaling plays a pivotal role .

3. Stability and Metabolism

In pharmacokinetic studies, the compound exhibited stability in human plasma for over 24 hours but showed rapid metabolism in rodent models (e.g., half-life of 190 minutes in rat plasma). This differential stability indicates potential species-specific metabolic pathways that could affect its efficacy and safety profile in humans versus animal models .

4. Zebrafish Model Studies

In vivo studies using zebrafish embryos revealed that this compound effectively inhibited posterior axis formation, a process dependent on Wnt/β-catenin signaling. This finding underscores its role as a developmental inhibitor and highlights its utility in studying embryonic development .

Structure-Activity Relationship (SAR)

The structure of this compound provides insight into its biological activity:

Structural FeatureBiological Activity
Thienopyrimidine coreInhibition of Wnt signaling
Trifluoromethoxy groupEnhances lipophilicity and cellular uptake
Acetamide moietyContributes to binding affinity to target proteins

Case Studies and Research Findings

  • Anti-Infective Properties : The thienopyrimidine scaffold has been associated with broad-spectrum anti-infective properties. Various derivatives have demonstrated antibacterial and antiviral activities, suggesting that modifications to this compound could yield new therapeutic agents .
  • Anticancer Potential : Compounds similar to this one have been investigated for their anticancer properties due to their ability to modulate critical signaling pathways involved in tumorigenesis. The inhibition of the Wnt pathway is particularly relevant for colorectal and breast cancers where aberrant Wnt signaling is prevalent .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The acetamide group (-N-(4-(trifluoromethoxy)phenyl)acetamide) is critical for biological activity and participates in reactions typical of secondary amides:

Reaction Type Conditions/Reagents Outcome
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditionsCleavage to carboxylic acid and amine derivatives .
N-Alkylation Alkyl halides, K₂CO₃, DMFSubstitution at the acetamide nitrogen, altering solubility and bioactivity .
Coupling Reactions HATU/CDI, DIPEA, DCMFormation of peptide-like bonds for further derivatization .

Thioether Reactivity

The thioether linkage (-S-) in the molecule enables sulfur-specific transformations:

Reaction Type Conditions/Reagents Outcome
Oxidation mCPBA, H₂O₂/CH₃COOHConversion to sulfoxide (-SO-) or sulfone (-SO₂-), modulating electronic properties .
Nucleophilic Substitution Alkyl halides, NaH, THFReplacement of the sulfur atom with other nucleophiles (e.g., amines) .
Radical Reactions AIBN, light irradiationParticipation in radical-mediated polymerization or crosslinking.

Thieno[3,2-d]pyrimidinone Core Modifications

The bicyclic heteroaromatic system undergoes regioselective reactions:

Reaction Type Conditions/Reagents Outcome
Electrophilic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃Nitration or bromination at electron-rich positions (C-5 or C-6) .
Reduction H₂/Pd-C, EtOHPartial saturation of the thieno ring, altering planarity and bioactivity.
Ring-Opening Strong bases (NaOH, 100°C)Cleavage of the pyrimidinone ring to form thiophene derivatives.

Trifluoromethoxy Group Stability

The -OCF₃ group is typically resistant to hydrolysis but participates in select reactions:

Reaction Type Conditions/Reagents Outcome
Nucleophilic Aromatic Substitution High-temperature amines or thiolsReplacement of -OCF₃ with -NH₂ or -SH groups under forcing conditions .
Radical Fluorination XeF₂, UV lightExchange of -OCF₃ with other fluorinated groups (rare).

Cross-Coupling Reactions

The phenyl and heteroaromatic rings facilitate transition-metal-catalyzed couplings:

Reaction Type Conditions/Reagents Outcome
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneIntroduction of aryl/heteroaryl groups at reactive positions .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amine, t-BuONaAmination of the pyrimidinone or phenyl rings.

Photochemical and Thermal Stability

  • Photodegradation : UV light induces cleavage of the thioether bond, forming sulfenic acid intermediates .

  • Thermal Rearrangement : Heating above 200°C leads to cyclization or decomposition products, as observed in DSC studies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Pyrimidine Position 3) Acetamide Substituent Key Structural Differences
Target Compound Phenyl 4-(trifluoromethoxy)phenyl Reference structure
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-chlorophenyl 2-(trifluoromethyl)phenyl Chlorine substitution enhances electrophilicity
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-methylphenyl 4-(trifluoromethoxy)phenyl Methyl group increases hydrophobicity
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-fluorophenyl 6-methylbenzothiazole Fluorine improves bioavailability

Key Observations:

  • Hydrophobicity: The 4-methylphenyl substituent in increases lipophilicity (logP ~3.5 vs. ~3.2 for the target compound), which may influence membrane permeability .
  • Bioactivity: The benzothiazole substituent in confers distinct hydrogen-bonding capabilities, as seen in its role as an inhibitor of Wnt signaling (IWP-3) .

Key Findings:

  • Synthesis Efficiency: The target compound’s synthesis likely follows a route involving K₂CO₃-mediated nucleophilic substitution, as described for related derivatives . Yields are comparable to those of other acetamide-linked pyrimidines .
  • Thermal Stability: Higher melting points in chlorinated analogs (e.g., >258°C for ) suggest greater crystallinity due to halogen-based intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.